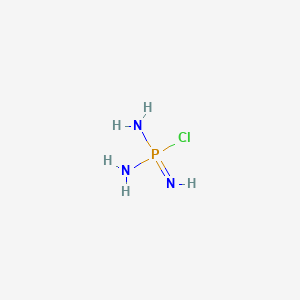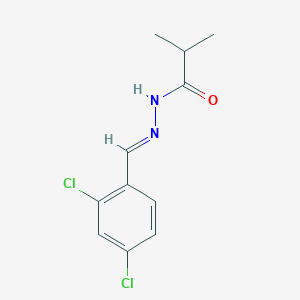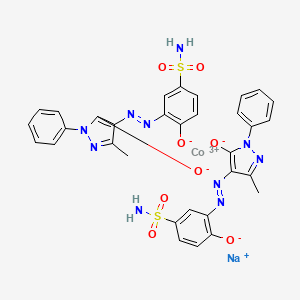
Einecs 252-134-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 252-134-6, also known by its Chemical Abstracts Service (CAS) number 34664-47-6, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 252-134-6 would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Einecs 252-134-6 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Einecs 252-134-6 has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Einecs 252-134-6 would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would be identified through experimental studies, often involving techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Einecs 252-134-6 include other organic molecules with comparable structures or functional groups. Examples might include:
Einecs 252-643-3: Another compound listed in the EINECS inventory with similar chemical properties.
Einecs 278-621-3:
Uniqueness
This compound may have unique properties that make it particularly useful for certain applications. These could include specific reactivity, stability, or biological activity that distinguishes it from similar compounds.
Properties
CAS No. |
34664-47-6 |
|---|---|
Molecular Formula |
C32H26CoN10O8S2.Na C32H26CoN10NaO8S2 |
Molecular Weight |
824.7 g/mol |
IUPAC Name |
sodium;cobalt(3+);5-methyl-4-[(2-oxido-5-sulfamoylphenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/2C16H15N5O4S.Co.Na/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,22-23H,1H3,(H2,17,24,25);;/q;;+3;+1/p-4 |
InChI Key |
IDVOFRCMHOGTPH-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-])C3=CC=CC=C3.[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


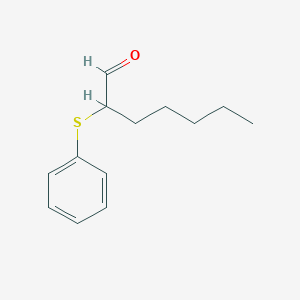

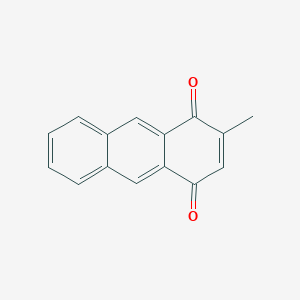
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

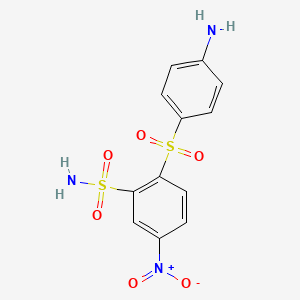
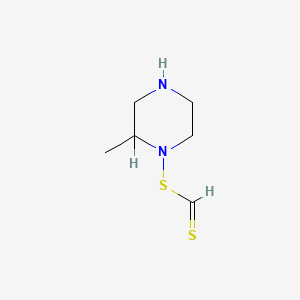
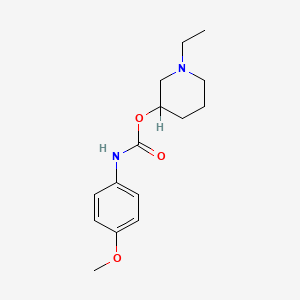
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
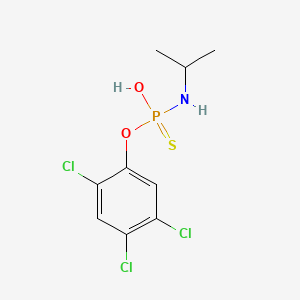
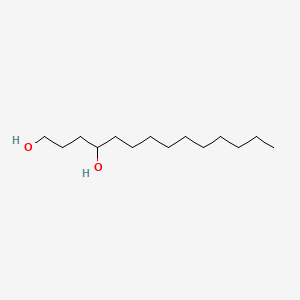
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
